molecular formula C6H13NO5 B3281713 6-Amino-6-deoxy-D-fructose CAS No. 74004-39-0

6-Amino-6-deoxy-D-fructose

Cat. No.: B3281713
CAS No.: 74004-39-0
M. Wt: 179.17 g/mol
InChI Key: AOPNPKRMTASTLC-UHFFFAOYSA-N
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Description

6-Amino-6-deoxy-D-fructose is a modified sugar molecule where the hydroxyl group at the sixth carbon position is replaced by an amino group This compound is a derivative of D-fructose, a common ketohexose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-D-fructose typically involves the reductive amination of D-fructose. This process can be carried out using various reducing agents and catalysts. One common method involves the use of sodium cyanoborohydride as a reducing agent in the presence of an amine source, such as ammonium acetate, under mild acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalytic processes. For instance, Gluconobacter oxydans, a bacterium known for its oxidative capabilities, can be employed to convert D-fructose into this compound through a series of enzymatic reactions . This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-6-deoxy-D-fructose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-6-deoxy-D-fructose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-6-deoxy-D-fructose involves its interaction with various enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. This compound can also participate in glycation reactions, forming Schiff bases and Amadori products, which are intermediates in the Maillard reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other amino sugars. Its ketohexose backbone allows for different enzymatic interactions and metabolic pathways .

Properties

IUPAC Name

6-amino-1,3,4,5-tetrahydroxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPNPKRMTASTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-6-deoxy-D-fructose
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Reactant of Route 5
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Reactant of Route 6
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